

Application Note: Identification of Neoxanthin Esters by Mass Spectrometry

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Compound of Interest					
Compound Name:	Neoxanthin				
Cat. No.:	B191967	Get Quote			

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Introduction

Neoxanthin, a major xanthophyll carotenoid, is naturally present in many fruits and vegetables. In its esterified form, where it is bound to one or more fatty acids, its stability and bioavailability can be significantly altered. The accurate identification and characterization of **neoxanthin** esters are crucial for understanding their physiological roles and for the development of carotenoid-based products. This application note details a robust methodology for the identification of **neoxanthin** esters using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Liquid chromatography combined with mass spectrometry, particularly with a C30 stationary phase and atmospheric pressure chemical ionization (APCI), has become the preferred method for analyzing complex mixtures of carotenoid esters.[1][2] Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of these esters, as it provides detailed information about the parent carotenoid and the esterified fatty acids.[2] A key diagnostic feature in the mass spectra of **neoxanthin** esters is the predominance of in-source dehydrated ions ([M - $H_2O + H_1^+$) over the protonated molecules ([M + H_1^+), which helps to distinguish them from their isomers, such as violaxanthin esters.[3][4]

Experimental Protocols



This section provides a detailed protocol for the extraction and analysis of **neoxanthin** esters from a plant matrix.

Sample Preparation and Extraction

A common method for extracting carotenoid esters from plant tissues involves the use of organic solvents.[3]

Extraction:

- Homogenize 1 gram of fresh plant material (e.g., fruit pulp, flower petals) with 10 mL of cold acetone using a mortar and pestle or a homogenizer.[3]
- Centrifuge the mixture at 3000 x g for 5 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of cold acetone until the pellet is colorless.
- Pool the acetone extracts.

Purification:

- To remove interfering lipids, such as triacylglycerols, store the acetone extract at -20°C for at least 4 hours to allow for their precipitation.[3]
- Centrifuge the cold extract at 3000 x g for 10 minutes.
- Carefully decant the supernatant containing the carotenoid esters.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable injection solvent, such as a mixture of methanol and methyl tert-butyl ether (MTBE).
- Optional Saponification: To analyze the parent xanthophylls, an aliquot of the extract can be saponified to hydrolyze the ester bonds. However, this step can lead to the degradation of alkali-sensitive carotenoids and should be performed with caution.[5]



Liquid Chromatography (LC) Conditions

The separation of **neoxanthin** esters is typically achieved using a C30 reversed-phase column, which provides excellent resolution for isomeric carotenoids.[2]

- Column: C30 column (e.g., 3 μm, 150 × 4.6 mm)
- Mobile Phase A: Methanol:MTBE:Water (95:3:2, v/v/v) with 1.5% ammonium acetate in the water component.[6]
- Mobile Phase B: Methanol:MTBE:Water (8:90:2, v/v/v) with 1.0% ammonium acetate in the water component.[6]
- Gradient: A linear gradient from mobile phase A to mobile phase B is employed to effectively separate the various carotenoid esters.
- Flow Rate: 0.4 1.0 mL/min
- Column Temperature: 25 30 °C
- Injection Volume: 10 20 μL

Mass Spectrometry (MS) Conditions

Atmospheric pressure chemical ionization (APCI) is a highly effective ionization technique for the analysis of relatively nonpolar compounds like carotenoid esters.[1]

- Ionization Mode: Positive APCI
- MS Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
- Data Acquisition: Full scan MS and data-dependent MS/MS
- Collision Gas: Argon or Nitrogen
- Collision Energy: Optimized for fragmentation of the specific neoxanthin esters.

Data Presentation



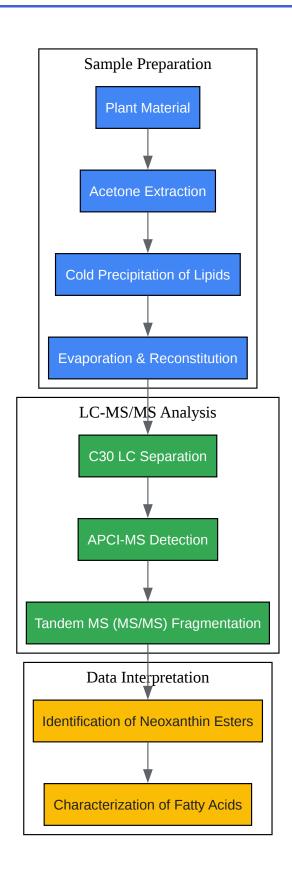
The identification of **neoxanthin** esters is based on their chromatographic retention time, UV-Vis absorption spectra, and mass spectral data. Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the identity of the esterified fatty acids through the observation of neutral losses. The table below summarizes the expected mass spectral data for some common **neoxanthin** esters.

Neoxanthin Ester	Molecular Formula	[M+H]+ (m/z)	[M - H ₂ O + H] ⁺ (m/z)	Key MS/MS Fragments (Neutral Loss)
Neoxanthin	C40H56O4	601.42	583.41	-
Neoxanthin- laurate	C52H76O5	781.57	763.56	-182 (Lauric acid)
Neoxanthin- myristate	C54H80O5	809.60	791.59	-228 (Myristic acid)
Neoxanthin- palmitate	C56H84O5	837.63	819.62	-256 (Palmitic acid)
Neoxanthin- oleate	C58H88O5	865.66	847.65	-282 (Oleic acid)

Visualizations

The following diagrams illustrate the experimental workflow for the identification of **neoxanthin** esters and the characteristic fragmentation pattern that distinguishes **neoxanthin** esters from violaxanthin esters.

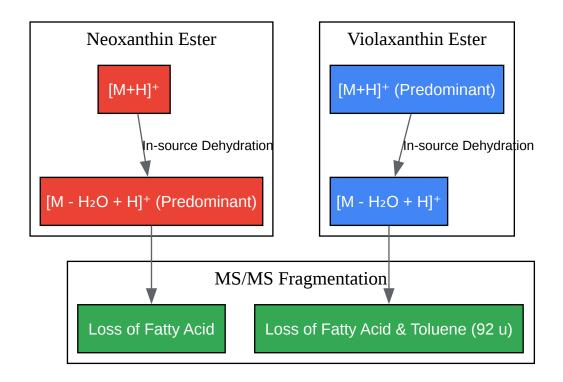




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Caption: Experimental workflow for **neoxanthin** ester identification.





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Caption: Distinguishing **neoxanthin** and violaxanthin esters by MS.

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